molecular formula C17H30N2O4 B13089371 N-Boc-exo-3-N-Boc-Aminotropane

N-Boc-exo-3-N-Boc-Aminotropane

Cat. No.: B13089371
M. Wt: 326.4 g/mol
InChI Key: TVQSUOLHHNWGEY-YHWZYXNKSA-N
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Description

. It is a derivative of tropane, a bicyclic organic compound, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-exo-3-N-Boc-Aminotropane is typically synthesized through a multi-step process. The synthesis begins with the reaction of the corresponding cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) to form the intermediate N-Boc-exo-3-aminotropane . This intermediate is then subjected to further reactions, such as hydrolysis or deprotection, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-exo-3-N-Boc-Aminotropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Boc-exo-3-aminotropane oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of N-Boc-exo-3-N-Boc-Aminotropane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-exo-3-N-Boc-Aminotropane is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals, as it provides stability and selectivity in chemical reactions .

Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20)/t11?,12-,13+

InChI Key

TVQSUOLHHNWGEY-YHWZYXNKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C

Origin of Product

United States

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